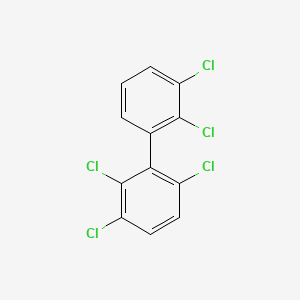

2,2',3,3',6-Pentachlorobiphenyl

Übersicht

Beschreibung

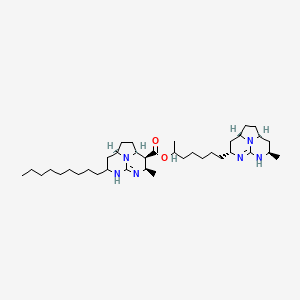

2,2',3,3',6-Pentachlorobiphenyl (PCB) is a chlorinated organic compound that is a member of the polychlorinated biphenyl (PCB) family. PCBs are a group of organic compounds that are used in industrial processes and have been linked to a variety of health risks and environmental issues. PCBs are persistent organic pollutants (POPs) and have been found in the environment in areas where they have been used or released. PCBs have been linked to a variety of health effects, including cancer, reproductive disorders, and neurological and immunological disorders.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2,2’,3,3’,6-Pentachlorobiphenyl Applications

2,2’,3,3’,6-Pentachlorobiphenyl (PCB 95) is a polychlorinated biphenyl with several unique applications in scientific research. Below is a detailed analysis of six distinct applications, each within its own field of study.

Neurotoxicity Studies: PCB 95 is used in neurotoxicity research due to its ability to be metabolized into neurotoxic metabolites by cytochrome P450 enzymes. Studies involving transgenic mouse models have been conducted to understand the disposition of PCB 95 and its effects on neurotoxic outcomes . These studies are crucial for understanding the impact of environmental contaminants on neurological health.

Enantioselective Disposition Research: The compound displays axial chirality, existing as two rotational isomers, or atropisomers. Research has been conducted to reveal differences in the atropselective disposition of PCB 95 in different types of mice, which helps characterize the role of PCB metabolism in neurotoxicity . This research is significant for toxicology and pharmacology, especially in the development of enantioselective drugs.

Environmental Contaminant Analysis: PCB 95 is a constituent of technical PCB mixtures and has been detected in human postmortem brain tissue. Its presence in the environment and its bioaccumulation potential make it an important subject for environmental studies. Research in this field focuses on the monitoring and analysis of PCB 95 as an environmental contaminant and its implications for wildlife and human health .

Chirality and Biotransformation: The chirality of PCB 95 is of interest in studies on atropselective biotransformation and how it alters biological processes. Determining the absolute structure of PCB atropisomers, such as PCB 95, can advance the interpretation of environmental and human biomonitoring as well as toxicological studies .

Industrial Byproduct Monitoring: PCB 95 continues to be produced as a byproduct of industrial processes, such as the production of paint pigments and silicone rubber. Research in this area involves monitoring these byproducts to assess current environmental and occupational PCB exposures .

Developmental Toxicology: Given its implication in developmental neurotoxicity, PCB 95 is used in studies to understand its impact during developmental stages. Research involving zebrafish larvae, for example, has been conducted to investigate the enantioselective toxicity effects of PCB 95, providing insights into the developmental risks associated with PCB exposure .

Wirkmechanismus

Target of Action

2,2’,3,3’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets by regulating the circadian clock . This regulation is achieved through the inhibition of the basal and circadian expression of the core circadian component PER1 .

Biochemical Pathways

It is known that the compound’s interaction with the circadian clock can have downstream effects on various biological processes regulated by the circadian rhythm .

Pharmacokinetics

Pcbs are known to be highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . The water solubility of 2,2’,3,3’,6-Pentachlorobiphenyl is 47.02ug/L at 20 ºC , indicating that it has low bioavailability in aqueous environments.

Result of Action

It is known that pcbs can cause harmful health effects due to their bioaccumulative properties . For example, PCBs have been found to act as a developmental neurotoxicant (DNT), targeting the developing brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,6-Pentachlorobiphenyl. The compound’s chiral nature can also lead to enantioselective toxic effects . This means that the two enantiomers of the compound may have different toxic effects, which can be influenced by environmental factors such as temperature and pH .

Eigenschaften

IUPAC Name |

1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWUJLANSDKRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073536 | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',6-Pentachlorobiphenyl | |

CAS RN |

52663-60-2 | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of 2,2',3,3',6-Pentachlorobiphenyl (PCB 84)?

A1: 2,2',3,3',6-Pentachlorobiphenyl (PCB 84) is a polychlorinated biphenyl congener. Its molecular structure consists of two benzene rings connected by a single C-C bond, with five chlorine atoms substituted at the 2,2',3,3', and 6 positions. The dihedral angle between the two benzene rings in PCB 84 is 81.5° []. This non-planar structure is characteristic of polychlorinated biphenyls and influences their interactions with biological systems.

Q2: Has the absolute configuration of PCB 84 atropisomers been determined?

A2: While one study mentions the "absolute configuration of 2,2′,3,3′,6-pentachlorinatedbiphenyl (PCB 84) atropisomers" [], the abstract does not provide specific details. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Further research is needed to understand the specific configurations and potential implications for PCB 84 activity and toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

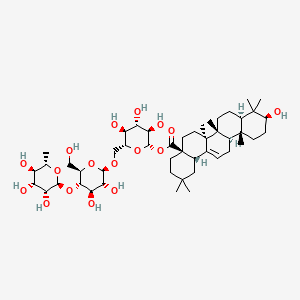

![N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1216879.png)

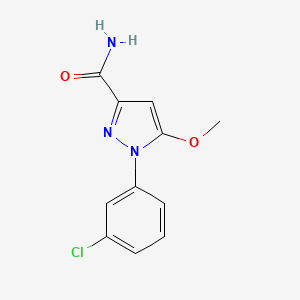

![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)